5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide
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Overview
Description
5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C12H11IN2O3 It is characterized by the presence of an iodophenoxy group attached to a furan ring, which is further connected to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-iodophenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of phenoxy derivatives with reduced iodine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the carbohydrazide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects[3][3].
Comparison with Similar Compounds
Similar Compounds
5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid: Similar structure but lacks the carbohydrazide moiety.
5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide: Similar structure with bromine instead of iodine.
5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide: Similar structure with chlorine instead of iodine.
Uniqueness
5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity in various applications. The carbohydrazide moiety also provides additional functional groups for further chemical modifications .
Properties
IUPAC Name |
5-[(4-iodophenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPGODNUSCQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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